

Spectroscopic and Spectrometric Analysis of 5-isopropyl-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-isopropyl-2-nitrophenol**

Cat. No.: **B8468336**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **5-isopropyl-2-nitrophenol**. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.

Core Spectroscopic Data

The following sections present the key spectroscopic and spectrometric data for **5-isopropyl-2-nitrophenol** in a structured, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The tables below summarize the ^1H and predicted ^{13}C NMR spectral data for **5-isopropyl-2-nitrophenol**.

Table 1: ^1H NMR Spectral Data of **5-isopropyl-2-nitrophenol**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
Aromatic-H	7.95	d
Aromatic-H	7.62	d
Aromatic-H	7.11	d
Isopropyl-CH	2.95	m
Isopropyl-CH ₃	1.24	d
Solvent: CD ₃ COCD ₃	[1]	

Table 2: Predicted ¹³C NMR Spectral Data of **5-isopropyl-2-nitrophenol**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-OH	155-165
C-NO ₂	135-145
Aromatic C-H	115-130
Aromatic C-isopropyl	140-150
Isopropyl-CH	25-35
Isopropyl-CH ₃	20-25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectral data for **5-isopropyl-2-nitrophenol** is presented in Table 3.

Table 3: Predicted IR Absorption Bands for **5-isopropyl-2-nitrophenol**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenol)	3200-3600	Strong, Broad
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-3000	Medium
C=C stretch (aromatic)	1450-1600	Medium-Strong
N-O stretch (nitro group)	1500-1550 and 1300-1370	Strong
C-O stretch (phenol)	1180-1260	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The key mass spectrometric data for **5-isopropyl-2-nitrophenol** is summarized in Table 4. The molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol .[\[2\]](#)

Table 4: Mass Spectrometry Data for **5-isopropyl-2-nitrophenol**

Parameter	Value
Molecular Formula	C ₉ H ₁₁ NO ₃
Molecular Weight	181.19 g/mol
Predicted Molecular Ion (M ⁺)	m/z 181
Predicted Key Fragmentation Peaks	m/z 166 ([M-CH ₃] ⁺), m/z 136 ([M-NO ₂] ⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic and spectrometric analyses are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **5-isopropyl-2-nitrophenol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3COCD_3).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - To confirm the hydroxyl proton signal, a D_2O exchange experiment can be performed. Add a drop of D_2O to the NMR tube, shake, and re-acquire the spectrum. The phenolic -OH peak should disappear or significantly diminish.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum. A proton-decoupled spectrum is standard.
- Data Processing: Process the acquired spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy Protocol

- Sample Preparation:
 - KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Nujol Mull Method: Grind the solid sample with a few drops of Nujol (mineral oil) to create a paste. Place the paste between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or pure KBr pellet/Nujol.

- Place the sample in the spectrometer and record the sample spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

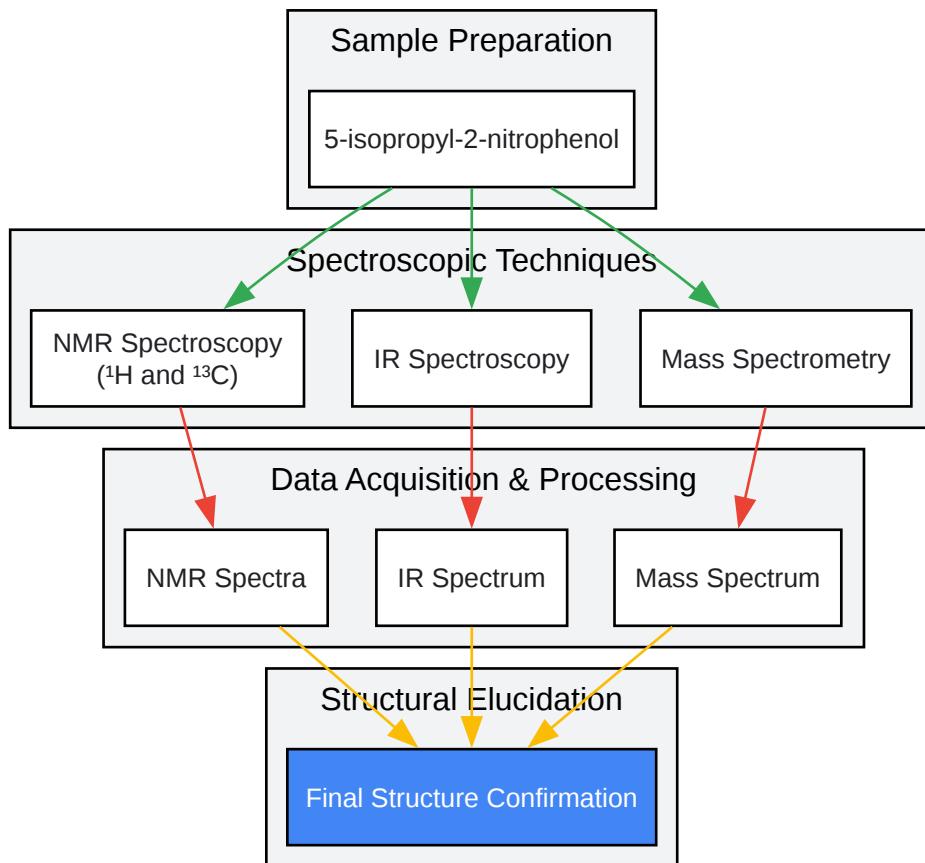
Mass Spectrometry Protocol

- Sample Introduction and Ionization:
 - Introduce the sample into the mass spectrometer. For volatile compounds like nitrophenols, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. [\[3\]](#)
 - Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or ion trap.
- Detection: Detect the separated ions and record their abundance to generate a mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-isopropyl-2-nitrophenol**.

Workflow for Spectroscopic Analysis of 5-isopropyl-2-nitrophenol

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-isopropyl-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Nitro-5-isopropylphenol | C9H11NO3 | CID 14091686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 5-isopropyl-2-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8468336#spectroscopic-data-of-5-isopropyl-2-nitrophenol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com